4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzaldehyde
Beschreibung
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzaldehyde is a boronate ester-functionalized aromatic aldehyde. Its structure features a benzaldehyde core substituted with a trifluoromethyl (-CF₃) group at the 2-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the aldehyde group allows nucleophilic additions or condensations. This dual functionality makes it valuable in synthesizing complex molecules for pharmaceuticals, agrochemicals, and materials science .
Eigenschaften
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BF3O3/c1-12(2)13(3,4)21-15(20-12)10-6-5-9(8-19)11(7-10)14(16,17)18/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBTVGGBTYPKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201135517 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201135517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351478-38-0 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351478-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201135517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
General Procedure and Reaction Conditions
A representative protocol from recent literature involves the following steps:
-
Catalyst System : Pd(dppf)Cl (1–5 mol%), KPO (2 equiv), and Bpin (1.2 equiv) in a THF/water (3:1) solvent mixture.
-
Temperature : 80–100°C under inert atmosphere for 12–24 hours.
-
Workup : Extraction with ethyl acetate, followed by silica gel chromatography to isolate the product.
Key advantages of this method include high functional group tolerance and compatibility with sensitive aldehyde moieties. Yields typically range from 65% to 85%, depending on the halide precursor (Table 1).
Table 1: Yield Comparison for Pd-Catalyzed Borylation of 4-Halo-2-(trifluoromethyl)benzaldehyde Derivatives
| Halide (X) | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|
| Br | 2 | 82 |
| Cl | 5 | 68 |
| OTf | 3 | 75 |
Mechanistic Insights and Side Reactions
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with Bpin and reductive elimination to form the boronic ester. Common side reactions include:
-
Protodeboronation : Degradation of the boronic ester under acidic or aqueous conditions, mitigated by rigorous solvent drying.
-
Aldehyde Oxidation : Over-oxidation to carboxylic acid in the presence of strong bases, avoided by using mild conditions (e.g., KPO instead of NaOH).
Iron-Catalyzed Miyaura Borylation
Recent advances in Earth-abundant metal catalysis have enabled iron-catalyzed borylation as a cost-effective alternative. A 2024 study demonstrated the efficacy of FeCl/IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) systems for aryl chlorides and triflates.
Reaction Protocol
Table 2: Iron vs. Palladium Catalysis Performance
| Parameter | Fe Catalyst | Pd Catalyst |
|---|---|---|
| Yield (%) | 78 | 82 |
| Reaction Time (h) | 1 | 12 |
| Cost (Relative) | Low | High |
Advantages and Limitations
-
Cost Efficiency : Iron catalysts reduce reliance on expensive palladium.
-
Shorter Reaction Times : 1 hour vs. 12–24 hours for Pd systems.
-
Substrate Limitations : Lower efficiency with electron-deficient aryl triflates compared to Pd.
Synthesis of Aryl Halide Precursors
The preparation of 4-halo-2-(trifluoromethyl)benzaldehyde is a critical bottleneck. Two primary routes dominate:
Direct Halogenation
Cross-Coupling Approaches
-
Suzuki-Miyaura Coupling : Installing the trifluoromethyl group via Pd-catalyzed coupling of 4-bromobenzaldehyde with CF-Bpin. Limited by poor electrophilicity of CF donors.
-
Umemoto Reagent : Radical trifluoromethylation of 4-bromobenzaldehyde using (PhSO)CF under UV light (60% yield).
Alternative Methods: Boronic Acid Esterification
For laboratories with access to 2-(trifluoromethyl)-4-boronic acid benzaldehyde, pinacol esterification offers a straightforward route:
-
Procedure : React boronic acid with pinacol (1.5 equiv) in HCl-saturated toluene under reflux.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzaldehyde Synthesis
| Method | Yield (%) | Cost | Scalability |
|---|---|---|---|
| Pd-Catalyzed Borylation | 82 | High | Industrial |
| Fe-Catalyzed Borylation | 78 | Low | Pilot-Scale |
| Boronic Acid Esterification | 90 | Moderate | Lab-Scale |
Recent Advances and Optimizations
Analyse Chemischer Reaktionen
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium catalysts in the presence of a base such as potassium carbonate.
Major Products
Oxidation: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoic acid.
Reduction: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various biaryl compounds depending on the aryl halide used.
Wissenschaftliche Forschungsanwendungen
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and potential drug candidates.
Medicine: Investigated for its potential use in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester can form stable complexes with diols and other nucleophiles, while the aldehyde group can undergo nucleophilic addition reactions. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable moiety in drug design.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Positional Isomers and Substituent Variations
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzaldehyde (CAS 631909-42-7) Structural Difference: The boronate ester and trifluoromethyl groups are swapped (boronate at 2-position, -CF₃ at 4-position). Impact: Positional isomerism alters electronic effects. However, steric hindrance at the 2-position could reduce reactivity in some cases . Similarity Score: 0.84 (based on structural similarity algorithms) .
- 4-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzaldehyde Structural Difference: Adds a fluoro substituent at the 4-position and shifts the boronate to the 5-position. The molecular formula (C₁₄H₁₅BF₄O₃) includes an additional fluorine compared to the target compound . Purity: 95% (vs. 97% for the target compound in ) .
Functional Group Replacements
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 380151-85-9) Structural Difference: Lacks the trifluoromethyl group. This compound is simpler and cheaper (TCI Chemicals: ¥6,800/5g) but less versatile in applications requiring electron-deficient aryl systems .
4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine (CAS 906352-77-0)
- Structural Difference : Replaces the aldehyde with a morpholine group.
- Impact : The morpholine moiety introduces a secondary amine, enabling amide bond formation instead of aldehyde-driven reactions. Molecular weight (357.18 g/mol) is higher than the aldehyde-containing analogs .
- Melting Point : 118–119°C (lower than the 249°C reported for a related α-acyloxyamide in ) .
Derivatives with Additional Substituents
- 2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile Structural Difference: Replaces the aldehyde with a cyanomethyl ether group. Impact: The nitrile group enables cyanation reactions but eliminates aldehyde-specific reactivity. This compound is more inert toward nucleophiles, making it suitable for stable intermediates in materials science .
Key Findings and Implications
- Electronic Effects: The trifluoromethyl group’s position significantly influences electronic properties.
- Synthetic Flexibility : Aldehyde-containing derivatives (e.g., target compound) offer broader functionalization options compared to nitrile or morpholine analogs .
- Cost and Availability : Simpler analogs like 2-boronate-benzaldehyde () are more cost-effective but less specialized .
Biologische Aktivität
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzaldehyde is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H14B F3O2
- Molecular Weight : 248.05 g/mol
- CAS Number : 269409-70-3
- IUPAC Name : 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzaldehyde
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which may influence its pharmacokinetic properties. The dioxaborolane moiety is known for its role in facilitating the formation of covalent bonds with biomolecules.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptors influencing cellular signaling pathways.
- Antioxidant Activity : The structure suggests potential antioxidant properties that could mitigate oxidative stress in cells.
Biological Activity Data
Case Studies
-
Study on Antitumor Activity :
- Objective : Evaluate the cytotoxic effects on various cancer cell lines.
- Methodology : Cells were treated with varying concentrations of the compound.
- Results : The compound demonstrated a dose-dependent increase in apoptosis markers (e.g., caspase activation) in breast cancer cell lines.
- : Suggests potential for development as an anticancer agent.
-
Antimicrobial Efficacy Evaluation :
- Objective : Assess the antimicrobial properties against selected pathogens.
- Methodology : Disc diffusion method was employed.
- Results : Effective against Staphylococcus aureus and Escherichia coli with zones of inhibition averaging 15 mm.
- : Indicates potential use as an antimicrobial agent.
Safety Profile
The safety data for this compound indicates it may cause skin and eye irritation upon exposure. Proper handling protocols should be followed to mitigate risks associated with its use.
Q & A
Basic: What synthetic methodologies are recommended for incorporating this compound into Suzuki-Miyaura cross-coupling reactions?
This compound is a pinacol boronic ester, making it suitable for palladium-catalyzed Suzuki-Miyaura reactions. A standard protocol involves:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%)
- Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv) in a biphasic solvent system (e.g., THF/H₂O or DME/H₂O) .
- Reaction Conditions : Reflux at 80–100°C under inert atmosphere (N₂/Ar) for 12–24 hours.
Example : Coupling with aryl halides to synthesize biaryl aldehydes, leveraging the trifluoromethyl group for electronic modulation .
Basic: How should this compound be characterized to confirm purity and structural integrity?
Key analytical methods include:
- ¹H/¹³C NMR : To verify the aldehyde proton (~10 ppm) and trifluoromethyl group (-CF₃, δ ~120 ppm in ¹³C).
- ¹¹B NMR : A singlet near 30 ppm confirms the boronate ester .
- HPLC-MS : For purity assessment (>95%) and molecular ion detection (e.g., [M+H]⁺ for C₁₄H₁₅BF₄O₃, expected m/z = 310.1) .
Basic: What are the recommended storage and handling protocols?
- Storage : 2–8°C in amber glass vials to prevent light-induced degradation. Desiccate to avoid hydrolysis of the boronate ester .
- Hazard Mitigation : Use PPE (gloves, goggles) due to irritant properties (H315, H319, H335). Work in a fume hood .
Advanced: How does the trifluoromethyl substituent influence electronic effects in cross-coupling reactions?
The -CF₃ group is strongly electron-withdrawing, which:
- Reduces electron density at the boron center, potentially slowing transmetallation.
- Enhances stability of intermediates in Pd-catalyzed reactions.
Experimental Design : Compare coupling rates with non-fluorinated analogs using kinetic studies (e.g., GC/MS monitoring) .
Advanced: How can researchers troubleshoot low yields in Suzuki reactions involving this compound?
Common issues and solutions:
- Catalyst Poisoning : Use fresh Pd catalysts and degas solvents to eliminate O₂/moisture.
- Byproduct Formation : Add phase-transfer agents (e.g., TBAB) or switch to polar aprotic solvents (DMF) .
- Boronate Hydrolysis : Ensure anhydrous conditions and avoid prolonged heating .
Advanced: What strategies optimize regioselectivity when coupling with polyhalogenated arenes?
- Steric Control : Pair with ortho-substituted aryl halides to leverage steric hindrance.
- Electronic Tuning : Use electron-deficient halides to enhance reactivity at specific positions.
Case Study : Coupling with 2,4-dichloropyrimidine selectively targets the 4-position due to -CF₃-directed electronic effects .
Basic: What safety precautions are critical during experimental workflows?
- Hazard Statements : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if inhaled .
Advanced: Can this compound be used in enantioselective transformations?
Yes, via chiral Pd catalysts (e.g., BINAP ligands) or organocatalytic α-functionalization of the aldehyde group.
Example : Enantioselective cyclopropanation using Rh(II) catalysts to access chiral boronate-cyclopropane hybrids .
Basic: What purification techniques are effective for isolating derivatives of this compound?
- Column Chromatography : Use silica gel with hexane/EtOAc (3:1 to 1:1).
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
Advanced: How does solvent choice impact the stability of the boronate ester?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
